Ethyl 2-fluoro-3-hydroxybenzoate

Overview

Description

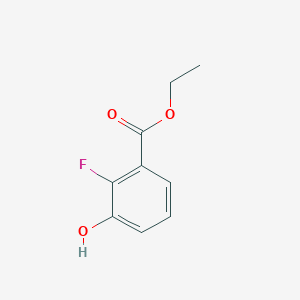

Ethyl 2-fluoro-3-hydroxybenzoate is an organofluorine compound with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an ethyl ester group attached to a benzene ring. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and material science.

Preparation Methods

The synthesis of Ethyl 2-fluoro-3-hydroxybenzoate typically involves the esterification of 2-fluoro-3-hydroxybenzoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction conditions usually require heating under reflux to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-fluoro-3-oxobenzoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-fluoro-3-hydroxybenzyl alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis

Ethyl 2-fluoro-3-hydroxybenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features facilitate the creation of biologically active molecules. For instance, it has been utilized in synthesizing antiviral agents, including those targeting hepatitis B and influenza viruses .

Case Study: Anti-Hepatitis B Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-hepatitis B activity. In a study, a related compound showed an EC50 value of 31 nM against HBV replication, indicating its potential as a therapeutic agent .

Organic Synthesis

Building Block for Complex Molecules

This compound is employed as a building block in organic synthesis, particularly for creating fluorinated compounds. The presence of both fluorine and hydroxyl groups allows for diverse chemical transformations, including oxidation and substitution reactions .

Chemical Reaction Pathways

- Oxidation: The hydroxyl group can be oxidized to form ethyl 2-fluoro-3-oxobenzoate.

- Reduction: The ester group can be reduced to yield ethyl 2-fluoro-3-hydroxybenzyl alcohol.

- Substitution: The fluorine atom can be replaced with nucleophiles such as amines or thiols under specific conditions.

Material Science

Development of New Materials

this compound's properties make it valuable in material science research. Its stability and reactivity can be harnessed to develop new materials with enhanced characteristics for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The pathways involved typically include esterification, oxidation, and substitution reactions, which modify its structure and properties .

Comparison with Similar Compounds

Ethyl 2-fluoro-3-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 2-fluoro-4-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.

Ethyl 3-fluoro-2-hydroxybenzoate: The positions of the fluorine and hydroxyl groups are swapped, affecting its chemical behavior and uses.

Ethyl 2-chloro-3-hydroxybenzoate:

This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and suitability for various applications.

Biological Activity

Ethyl 2-fluoro-3-hydroxybenzoate is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H9F O3

- Molecular Weight : 184.17 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom at the 2-position and a hydroxyl group at the 3-position of the benzoate ring enhances its lipophilicity and reactivity, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom increases the compound's lipophilicity, facilitating membrane penetration and intracellular interactions. The hydroxyl group can form hydrogen bonds with proteins, influencing enzymatic activities and receptor interactions.

Biological Activities

- Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, indicating its potential as an antibiotic agent.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses, including influenza. Its mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents.

Case Study: Anti-inflammatory Mechanism

In vitro experiments revealed that this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This suggests a potential mechanism through which the compound could mitigate inflammatory responses in various conditions.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Properties

IUPAC Name |

ethyl 2-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYCCDMPSNIVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547647 | |

| Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-28-0 | |

| Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.